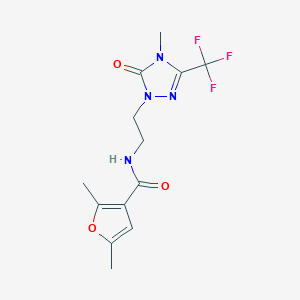
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H15F3N4O3 and its molecular weight is 332.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,5-Dimethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-3-carboxamide is a novel compound with significant potential in various biological applications. This article reviews its biological activity, including antimicrobial, antitumor, and other pharmacological effects based on available research findings.
- Molecular Formula : C₁₃H₁₅F₃N₄O₃
- Molecular Weight : 332.28 g/mol
- CAS Number : 1421457-97-7
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit notable antimicrobial properties. The incorporation of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains. For instance:
- Activity against Gram-positive and Gram-negative bacteria : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (IC50 values in the range of 10–50 µg/mL) .
Antitumor Activity
The triazole derivatives have shown promise as antitumor agents. In vitro studies have reported:
- Cytotoxicity : The compound exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 15 to 30 µM. These values suggest a moderate level of activity compared to standard chemotherapeutics .
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Other Pharmacological Effects
Additional studies have explored other potential biological activities:
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases .
- Antioxidant Activity : In vitro assays demonstrated that the compound could scavenge free radicals, suggesting beneficial effects in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity:
- Triazole Ring : Essential for antimicrobial and antitumor activity.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Furan Moiety : Contributes to the compound's overall stability and interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. It was found that modifications to the side chains significantly influenced activity against both Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines, the compound demonstrated a dose-dependent response. Notably, it was more effective than some existing chemotherapeutic agents at similar concentrations .
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O3/c1-7-6-9(8(2)23-7)10(21)17-4-5-20-12(22)19(3)11(18-20)13(14,15)16/h6H,4-5H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHSGACIMUNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














